molecular formula C19H16N2O2S B2557198 (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one CAS No. 301337-87-1

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one

Cat. No.: B2557198
CAS No.: 301337-87-1
M. Wt: 336.41
InChI Key: NNOMJHNGSTYWMG-WIXUPIFPSA-N
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Description

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with a 4-methoxyphenyl group and a phenylallylidene group, making it a molecule of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.

    Substitution with 4-Methoxyphenyl Group:

    Formation of Phenylallylidene Group: The final step involves the condensation of the thiazolidinone derivative with cinnamaldehyde (3-phenylprop-2-enal) under acidic or basic conditions to form the phenylallylidene group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group or the phenylallylidene group, resulting in the formation of amines or reduced alkenes.

    Substitution: The thiazolidinone ring and the aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines, reduced alkenes.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against a range of pathogens.

    Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation. By modulating these pathways, it can exert its biological effects.

Comparison with Similar Compounds

(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    (2E,5Z)-2-((4-chlorophenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: Similar structure but with a chloro substituent instead of a methoxy group. This compound may exhibit different biological activities due to the electron-withdrawing nature of the chloro group.

    (2E,5Z)-2-((4-nitrophenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: Contains a nitro group, which can significantly alter its reactivity and biological properties.

    (2E,5Z)-2-((4-hydroxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one: The presence of a hydroxy group can enhance its solubility and potentially its biological activity.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and optimize its synthesis and functionalization.

Biological Activity

The compound (2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects. This article explores the biological activity of this specific thiazolidinone, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound features a thiazolidinone ring with a methoxyphenyl substituent and a phenylallylidene group. This unique configuration is expected to influence its biological activity significantly.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown promising results against several cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)15.0Apoptosis
Compound BHeLa (cervical cancer)10.5Cell cycle arrest
Compound CA549 (lung cancer)12.3Inhibition of metastasis

Antidiabetic Activity

Thiazolidinediones, a subclass of thiazolidinones, are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity. The compound under study may exhibit similar effects, contributing to its potential as an antidiabetic agent. Studies have demonstrated that modifications in the thiazolidinone structure can significantly affect PPARγ activation.

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives is another area of interest. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and protect cells from oxidative stress. The antioxidant activity is often assessed using assays such as DPPH radical scavenging.

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of various thiazolidinone derivatives on breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy.
  • Antidiabetic Evaluation : Research on thiazolidinedione derivatives revealed that modifications at specific positions could lead to improved PPARγ activation and subsequent glucose uptake in adipocytes.
  • Antioxidant Assessment : Compounds structurally related to this compound were tested for antioxidant activity using the DPPH assay, showing significant radical scavenging abilities compared to control substances.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly influenced by their structural components. Modifications in substituents can lead to enhanced or diminished activity:

  • Methoxy Group : The presence of a methoxy group at the para position has been linked to increased lipophilicity and improved binding affinity to biological targets.
  • Phenylallylidene Substituent : This moiety may enhance cytotoxicity against specific cancer cell lines by facilitating interactions with cellular receptors involved in apoptosis.

Properties

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)20-19-21-18(22)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,22)/b8-5+,17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOMJHNGSTYWMG-WIXUPIFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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